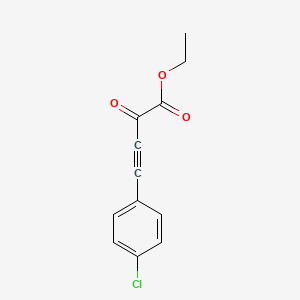
Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate is an organic compound that belongs to the class of esters. It features a 4-chlorophenyl group attached to a but-3-ynoate moiety, making it a versatile intermediate in organic synthesis. This compound is known for its unique reactivity due to the presence of both an ester and an alkyne functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by an intramolecular cyclization to form the desired product.
Reaction Conditions:
Reagents: Ethyl acetoacetate, 4-chlorobenzaldehyde, sodium ethoxide
Solvent: Ethanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, ozone in organic solvents
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like amines or thiols in polar solvents
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate exerts its effects involves the interaction of its functional groups with molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological macromolecules.
Comparación Con Compuestos Similares
Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate can be compared with other similar compounds such as:
Ethyl 4-phenyl-2-oxobut-3-ynoate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group, which may affect its solubility and reactivity.
Ethyl 4-(4-bromophenyl)-2-oxobut-3-ynoate: Contains a bromine atom instead of chlorine, leading to different substitution reactions and potential biological effects.
This compound is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H9ClO3 |
|---|---|
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate |
InChI |
InChI=1S/C12H9ClO3/c1-2-16-12(15)11(14)8-5-9-3-6-10(13)7-4-9/h3-4,6-7H,2H2,1H3 |
Clave InChI |
KZOUKEJFODTFHD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C#CC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


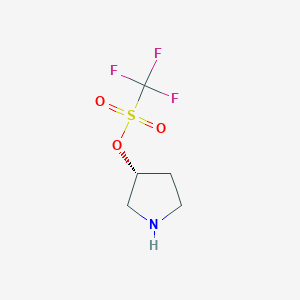
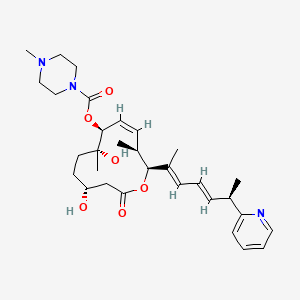
![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
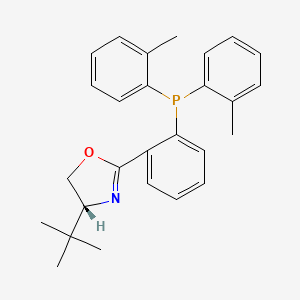
![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride](/img/structure/B12849006.png)
![B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid](/img/structure/B12849018.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide](/img/structure/B12849030.png)
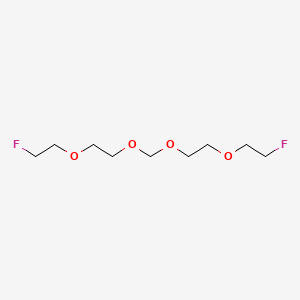

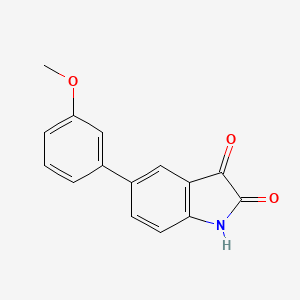
![2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12849051.png)

![Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12849070.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)
